molecular formula C12H15NO3S B402827 Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 92539-89-4

Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B402827
CAS RN: 92539-89-4
M. Wt: 253.32g/mol
InChI Key: IAFHDBSDVMOFOL-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as MATB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific research studies.

Advantages and Limitations for Lab Experiments

Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, its potential therapeutic applications are still being explored, which makes it difficult to determine the most appropriate experimental models to use.

Future Directions

There are several future directions for research on Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound. In addition, future research could focus on improving the synthesis method of this compound to make it more efficient and cost-effective. Finally, research could also focus on developing more specific and sensitive assays to measure the effects of this compound in vitro and in vivo.

Synthesis Methods

The synthesis method of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol. This intermediate compound is then reacted with methyl 3-bromo-2-oxobutanoate in the presence of a base to form this compound. The overall reaction scheme is shown below:

Scientific Research Applications

Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C.

properties

IUPAC Name

methyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16-2)8-5-3-4-6-9(8)17-11/h3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFHDBSDVMOFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149583
Record name Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92539-89-4
Record name Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92539-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What can you tell us about the structural characteristics of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and are there any interesting features observed?

A1: this compound is a complex organic compound with a molecular structure that exhibits specific characteristics. [] While the exact molecular formula and weight aren't provided in the abstract, we can deduce that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms based on its chemical name. The research highlights that the cyclohexene ring within the molecule exhibits disorder, indicating two possible conformations of the half-chair form. Interestingly, the molecular structure is approximately planar, a feature stabilized by an intramolecular N–H...O hydrogen bond. [] Further spectroscopic data, such as NMR or IR, would be needed to fully characterize the compound's structure.

Q2: The abstract mentions the compound possesses antibacterial and antifungal activities. Could you elaborate on how this compound might be interacting with its targets to bring about these effects?

A2: Unfortunately, the provided research abstract [] doesn't delve into the specific mechanisms of action responsible for the observed antibacterial and antifungal activities of this compound. Further research is needed to elucidate the compound's interactions with potential biological targets in bacteria and fungi. This could involve identifying the affected pathways, enzymes, or cellular processes, shedding light on its mode of action and potential as a lead compound for drug development.

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